molecular formula C23H33NO3 B10892274 N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B10892274
M. Wt: 371.5 g/mol
InChI Key: PDBDTXDDABIHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as butan-2-amine, under suitable conditions.

    Attachment of the Propylphenoxy Group: The propylphenoxy group is introduced through a nucleophilic substitution reaction involving a halogenated furan derivative and 4-propylphenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The alkyl and aryl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-di(butan-2-yl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
  • N,N-di(butan-2-yl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
  • N,N-di(butan-2-yl)-5-[(4-isopropylphenoxy)methyl]furan-2-carboxamide

Uniqueness

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the propylphenoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H33NO3/c1-6-9-19-10-12-20(13-11-19)26-16-21-14-15-22(27-21)23(25)24(17(4)7-2)18(5)8-3/h10-15,17-18H,6-9,16H2,1-5H3

InChI Key

PDBDTXDDABIHFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N(C(C)CC)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.